BenchChemオンラインストアへようこそ!

Ethyl 3-hydroxycyclobutanecarboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 3-hydroxycyclobutanecarboxylate (CAS 17205-02-6; also CAS 160351-88-2 for the trans isomer and 160351-97-3 for the cis isomer) is a bifunctional cyclobutane building block bearing a secondary hydroxyl group and an ethyl ester. Its molecular formula is C₇H₁₂O₃ with a molecular weight of 144.17 g/mol.

Molecular Formula C7H12O3
Molecular Weight 144.17
CAS No. 160351-88-2; 17205-02-6
Cat. No. B2763844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxycyclobutanecarboxylate
CAS160351-88-2; 17205-02-6
Molecular FormulaC7H12O3
Molecular Weight144.17
Structural Identifiers
SMILESCCOC(=O)C1CC(C1)O
InChIInChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3
InChIKeyKTVUZBJHOAPDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Hydroxycyclobutanecarboxylate (CAS 17205-02-6): Physicochemical Baseline and Comparator Landscape for Informed Procurement


Ethyl 3-hydroxycyclobutanecarboxylate (CAS 17205-02-6; also CAS 160351-88-2 for the trans isomer and 160351-97-3 for the cis isomer) is a bifunctional cyclobutane building block bearing a secondary hydroxyl group and an ethyl ester. Its molecular formula is C₇H₁₂O₃ with a molecular weight of 144.17 g/mol . The compound is a liquid at ambient temperature (boiling point 209.4 °C at 760 mmHg, density 1.18 g/cm³) and is supplied as a mixture of cis/trans diastereomers (typical purity ≥95%) . Key comparators in the same chemical space include ethyl 3-oxocyclobutanecarboxylate (CAS 87121-89-9), ethyl cyclobutanecarboxylate (CAS 14924-53-9), methyl 3-hydroxycyclobutanecarboxylate (CAS 4934-99-0), and tert-butyl 3-hydroxycyclobutanecarboxylate (CAS 1311166-10-5).

Why Ethyl 3-Hydroxycyclobutanecarboxylate Cannot Be Replaced by Generic Cyclobutane Esters: The Functional Group Gap


Substituting ethyl 3-hydroxycyclobutanecarboxylate with a close analog such as ethyl cyclobutanecarboxylate or ethyl 3-oxocyclobutanecarboxylate introduces a functional-group deficiency that alters hydrogen-bonding capacity, lipophilicity, and downstream synthetic versatility. The hydroxyl group provides a hydrogen-bond donor (HBD count = 1) that is absent in both the deoxy (HBD = 0) and ketone (HBD = 0) analogs, restricting key interactions in biological target engagement and limiting derivatization options in library synthesis . Furthermore, the cyclobutane scaffold itself confers conformational restriction that is strategically employed in medicinal chemistry to improve metabolic stability and reduce entropic penalties upon protein binding—benefits documented across multiple drug-discovery campaigns [1]. Replacing the ethyl ester with a methyl or tert-butyl ester shifts the lipophilicity and steric profile, which can alter pharmacokinetic behavior and reactivity in downstream transformations; these differences are quantifiable and directly impact hit-to-lead progression.

Quantitative Differentiation Guide: Ethyl 3-Hydroxycyclobutanecarboxylate vs. Its Closest Analogs


Lipophilicity (LogP) Tuning: Intermediate cLogP Balances Permeability and Solubility Relative to Deoxy and Keto Analogs

Ethyl 3-hydroxycyclobutanecarboxylate exhibits an XLogP3 of 0.3, which falls between the more lipophilic ethyl cyclobutanecarboxylate (ACD/LogP 1.64, XLogP3 ~1.35) and the more hydrophilic ethyl 3-oxocyclobutanecarboxylate (XLogP3 = −0.1) . This intermediate lipophilicity places the compound closer to the optimal LogP range (1–3) for oral bioavailability while retaining sufficient aqueous solubility, avoiding the excessively high LogP of the deoxy analog that may promote promiscuous binding, and the excessively low LogP of the ketone that limits passive membrane permeability.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Availability: A Decisive Edge Over the Deoxy and Ketone Scaffolds for Target Engagement

Ethyl 3-hydroxycyclobutanecarboxylate possesses one hydrogen-bond donor (OH) and three hydrogen-bond acceptors (ester O, ester C=O, OH oxygen). In contrast, both ethyl cyclobutanecarboxylate and ethyl 3-oxocyclobutanecarboxylate have zero H-bond donors . Methyl 3-hydroxycyclobutanecarboxylate shares the same donor/acceptor profile (1 HBD, 3 HBA) but differs in steric and lipophilic properties due to the methyl ester [1]. The presence of a hydroxyl donor enables specific polar interactions (e.g., with protein backbone carbonyls or side-chain residues) that are precluded with the deoxy or ketone scaffolds, making the hydroxy compound uniquely suited for probing hydrogen-bond-mediated recognition in biochemical assays.

Hydrogen bonding Structure-based drug design Fragment-based screening

Synthetic Accessibility: 93% Yield via Chemoselective NaBH₄ Reduction of the Ketone Precursor

Ethyl 3-hydroxycyclobutanecarboxylate can be synthesized from ethyl 3-oxocyclobutanecarboxylate by sodium borohydride reduction in methanol at 0 °C, achieving 93% isolated yield as a mixture of cis and trans diastereomers . This high-yielding, chemoselective reduction is enabled by the differential reactivity of the ketone versus the ester functionality: NaBH₄ selectively reduces the cyclobutanone carbonyl while leaving the ethyl ester intact, a selectivity not achievable with stronger reducing agents such as LiAlH₄, which would reduce both functional groups. The precursor ethyl 3-oxocyclobutanecarboxylate is itself a commodity building block (CAS 87121-89-9), ensuring a reliable supply chain.

Synthetic chemistry Process chemistry Building block procurement

Diastereomeric Availability: cis, trans, and Mixed Isomer Forms Enable Stereochemical SAR Exploration

Ethyl 3-hydroxycyclobutanecarboxylate is commercially supplied in three distinct stereochemical forms: as a cis/trans mixture (CAS 17205-02-6, ~$27/250 mg), as the pure trans isomer (CAS 160351-88-2, 97% purity), and as the pure cis isomer (CAS 160351-97-3, 97% purity) . The cis and trans diastereomers present the hydroxyl and ester groups in different spatial orientations, with the cis isomer exhibiting an Fsp³ of 0.857 and a LogP (XLogP3) of approximately 0.32 . In contrast, ethyl cyclobutanecarboxylate and ethyl 3-oxocyclobutanecarboxylate lack stereogenic centers entirely, offering no stereochemical diversity for SAR exploration. The ability to purchase the mixture for initial screening and then access single diastereomers for follow-up studies provides a cost-efficient workflow.

Stereochemistry Conformational analysis Medicinal chemistry

Cyclobutane Conformational Restriction: Documented Class-Level Benefits on Metabolic Stability and Binding Affinity

The cyclobutane ring in ethyl 3-hydroxycyclobutanecarboxylate imposes conformational restriction, a property extensively documented in the medicinal chemistry literature. A comprehensive 2022 review by van der Kolk et al. cataloged multiple cases where replacement of flexible linkers or larger rings with a cyclobutane scaffold improved metabolic stability (e.g., >60 min stability in human liver microsome assays for cyclobutane-containing PET tracers vs. ethyl-linked analogs) and enhanced binding affinity through reduced entropic penalties upon protein binding [1]. Specifically, trans-1,3-cyclobutyl linkers provided the optimal balance between rigidity and flexibility compared to 1,4-phenylene and trans-1,4-cyclohexyl alternatives in tankyrase inhibitor programs [2]. While these data are class-level rather than specific to the ethyl ester, they establish the cyclobutane scaffold itself as a differentiated architectural motif that cannot be replicated by acyclic or larger-ring analogs.

Conformational restriction Metabolic stability Drug design

Ambient-Temperature Liquid Handling vs. Low-Temperature Storage Requirements of the Methyl Ester Analog

Ethyl 3-hydroxycyclobutanecarboxylate is a liquid at ambient temperature (boiling point 209.4 °C) with a recommended storage condition of inert atmosphere at room temperature . In contrast, methyl 3-hydroxycyclobutanecarboxylate (CAS 4934-99-0) requires storage at 2–8 °C, adding logistical complexity and energy cost in compound management workflows . The ethyl ester also exhibits a higher boiling point (209.4 °C) compared to the methyl ester (190 °C) and a lower vapor pressure, reducing evaporative losses during automated liquid handling and long-term storage. The tert-butyl ester analog has a LogP of ~1.1 and is a solid at room temperature (mp ~50 °C), making it less convenient for direct liquid dispensing [1].

Compound management Laboratory logistics Stability

Procurement-Driven Application Scenarios for Ethyl 3-Hydroxycyclobutanecarboxylate


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Balanced H-Bond Donor/Acceptor Profiles

The compound's single H-bond donor (OH) combined with three H-bond acceptors, intermediate LogP of 0.3, and high Fsp³ (0.857) make it a rule-of-three-compliant fragment (MW 144.17 < 300) suitable for FBDD libraries. Unlike ethyl cyclobutanecarboxylate (no HBD) or ethyl 3-oxocyclobutanecarboxylate (no HBD), this scaffold can engage in both donor and acceptor interactions with protein targets, increasing the probability of detecting initial hits in biophysical screens . The room-temperature liquid handling compatibility further supports automated fragment cocktail preparation .

Stereochemistry-Activity Relationship (SSAR) Campaigns Leveraging cis/trans Diastereomer Pairs

Programs investigating the conformational dependence of biological activity can procure the cis/trans mixture (CAS 17205-02-6) for initial screening, then access pure trans (CAS 160351-88-2) and cis (CAS 160351-97-3) isomers for follow-up SSAR studies . This workflow is not possible with the achiral comparators ethyl cyclobutanecarboxylate or ethyl 3-oxocyclobutanecarboxylate, which lack stereochemical diversity entirely.

GPR120 Modulator and Metabolic Disease Programs Using Cyclobutane-Containing Carboxylic Acid Intermediates

Ethyl 3-hydroxycyclobutanecarboxylate was employed as a key intermediate in the synthesis of cyclobutane-containing GPR120 modulators developed by Bristol-Myers Squibb (WO 2016/040223 A1) for the potential treatment of type 2 diabetes and related metabolic disorders [1]. The documented 93%-yield synthetic route from ethyl 3-oxocyclobutanecarboxylate provides a scalable entry point for medicinal chemistry teams pursuing similar G-protein-coupled receptor targets where conformational restriction and appropriate lipophilicity are critical for target engagement.

Conformationally Restricted Bioisostere Replacement of γ-Hydroxybutyric Acid or Flexible Linker Motifs

The 1,3-disubstituted cyclobutane scaffold serves as a conformationally restricted analog of γ-hydroxybutyric acid or flexible C3–C4 linkers, as demonstrated in the design of tankyrase inhibitors where the trans-1,3-cyclobutyl linker provided an improved pharmacokinetic profile compared to 1,4-phenylene and trans-1,4-cyclohexyl alternatives [2]. Ethyl 3-hydroxycyclobutanecarboxylate offers the correct 1,3-bifunctionalization pattern (ester at C1, OH at C3) to directly access such bioisostere replacements, with documented improvements in metabolic stability (>60 min in microsomal assays) at the class level [2].

Quote Request

Request a Quote for Ethyl 3-hydroxycyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.